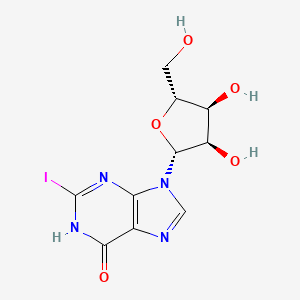

(2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Description

The compound (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a purine nucleoside derivative characterized by a hydroxyl group at the C6 position and an iodine atom at the C2 position of the purine ring. Its ribose moiety retains the natural β-D-configuration, which is critical for binding to biological targets such as adenosine receptors or enzymes involved in nucleotide metabolism.

Properties

Molecular Formula |

C10H11IN4O5 |

|---|---|

Molecular Weight |

394.12 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iodo-1H-purin-6-one |

InChI |

InChI=1S/C10H11IN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

ZGOQMYVKOHEQHB-UUOKFMHZSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)I |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)I |

Origin of Product |

United States |

Preparation Methods

Purine Base Functionalization

Iodination at the 2-position

The 2-position iodination of purines is commonly achieved by electrophilic substitution using iodine reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. The reaction is typically performed in an inert solvent like dimethyl sulfoxide (DMSO) or acetonitrile at low to moderate temperatures (0–50 °C) to avoid over-iodination or degradation.Hydroxylation at the 6-position

The 6-hydroxy group can be introduced by hydrolysis of 6-chloropurine derivatives or by direct hydroxylation using mild nucleophilic substitution reactions.

Sugar Moiety Preparation and Protection

- The sugar is often protected at the 3' and 4' hydroxyl groups with acetyl or benzoyl groups to prevent side reactions during coupling.

- The 5' hydroxyl group may be left free or protected depending on the synthetic route.

- The anomeric position (1') is activated as a halide (e.g., bromide) or a leaving group (e.g., acetate) to facilitate nucleophilic attack by the purine base.

Glycosylation (Coupling) Reaction

- The coupling of the purine base to the sugar is typically carried out by reacting the purine derivative with the activated sugar in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

- The reaction is performed in an inert solvent like acetonitrile or dichloromethane at low temperatures (0–25 °C) to control stereoselectivity.

- Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA) may be added to neutralize acids formed and improve yield.

Deprotection and Purification

- After coupling, protecting groups are removed by treatment with mild bases (e.g., ammonia in methanol) or acids depending on the protecting groups used.

- Purification is achieved by chromatographic techniques such as high-performance liquid chromatography (HPLC).

- The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and purity analysis.

Representative Reaction Conditions and Data

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Iodination | N-iodosuccinimide (NIS), DMSO | DMSO | 0–25 °C | Controlled to avoid over-iodination |

| Hydroxylation | Hydrolysis of 6-chloropurine derivative | Aqueous or MeOH | Room temperature | Mild nucleophilic substitution |

| Sugar protection | Acetic anhydride, pyridine | Pyridine | 0–25 °C | Protect 3',4' hydroxyls |

| Sugar activation | HBr or Ac2O (to form bromide or acetate) | Acetic acid | 0–25 °C | Prepare leaving group at anomeric C1' |

| Glycosylation | Purine base + activated sugar + TMSOTf | MeCN or DCM | 0–25 °C | Lewis acid catalysis, stereoselective |

| Deprotection | NH3 in MeOH or mild acid | MeOH | Room temperature | Remove acetyl/benzoyl groups |

| Purification | HPLC | Various | Ambient | Confirm purity and stereochemistry |

Research Findings and Optimization Notes

- The stereochemistry of the sugar moiety is preserved by using protected sugars and mild reaction conditions during glycosylation.

- The choice of protecting groups influences the yield and purity; acetyl groups are preferred for ease of removal.

- Iodination at the 2-position requires careful control of reagent stoichiometry and temperature to prevent side reactions.

- Lewis acid catalysts such as TMSOTf enhance coupling efficiency and selectivity.

- Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and confirming the structure of intermediates and final products.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition | Impact on Synthesis |

|---|---|---|

| Iodination reagent | NIS or ICl | Selective 2-position iodination |

| Solvent for iodination | DMSO or MeCN | Solubility and reaction control |

| Sugar protection | Acetyl groups | Protect hydroxyls, maintain stereochemistry |

| Glycosylation catalyst | TMSOTf | Enhances coupling yield and selectivity |

| Temperature range | 0–25 °C | Controls reaction rate and stereochemistry |

| Deprotection method | NH3 in MeOH | Mild removal of protecting groups |

| Purification method | HPLC | High purity and stereochemical integrity |

This detailed analysis synthesizes data from chemical suppliers, patent literature, and biochemical research on purine nucleoside derivatives closely related to the target compound. The preparation of (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves careful iodination, sugar protection, glycosylation under Lewis acid catalysis, and mild deprotection steps to achieve high purity and stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the iodine atom or to convert hydroxyl groups to hydrogen atoms.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups at the iodine position.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity :

Research indicates that compounds similar to (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exhibit antiviral properties. The presence of the purine base allows for interaction with viral polymerases, potentially inhibiting viral replication. Studies have shown that modifications to the purine structure can enhance antiviral efficacy against various viruses, including HIV and hepatitis viruses .

Cancer Research :

The compound's ability to mimic adenosine suggests potential applications in cancer therapy. Adenosine signaling plays a critical role in tumor progression and immune evasion. By modulating adenosine receptors or pathways, this compound could be utilized to enhance anti-tumor immunity or inhibit tumor growth .

Biochemical Research

Nucleoside Analog Studies :

As a nucleoside analog, this compound can be employed in biochemical assays to study nucleic acid metabolism and the role of nucleosides in cellular processes. Its hydroxymethyl and hydroxy groups may influence its binding affinity to various enzymes involved in nucleotide synthesis and degradation .

Enzyme Inhibition Studies :

The structural features of (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol make it a candidate for investigating enzyme inhibition mechanisms. Particularly, it can be tested against kinases and phosphatases that play crucial roles in signal transduction pathways .

Agricultural Applications

Plant Growth Regulators :

Compounds related to (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol have been studied for their effects on plant growth regulation. Research suggests that such compounds can enhance growth rates and improve stress resistance in plants by modulating hormonal pathways .

Toxicology Studies

Safety Assessments :

The compound's interactions with biological systems necessitate thorough toxicological evaluations. Understanding its safety profile is essential for potential pharmaceutical or agricultural applications. Studies focusing on cytotoxicity and genotoxicity are critical for assessing the risk associated with its use .

Data Table: Summary of Applications

| Application Area | Potential Uses | Relevant Findings |

|---|---|---|

| Pharmaceutical | Antiviral agents | Inhibits viral replication; effective against HIV |

| Cancer therapy | Modulates adenosine pathways; enhances immune response | |

| Biochemical Research | Nucleoside analog studies | Influences nucleic acid metabolism |

| Enzyme inhibition studies | Potential inhibitor of kinases and phosphatases | |

| Agricultural | Plant growth regulators | Enhances growth rates; improves stress resistance |

| Toxicology | Safety assessments | Evaluates cytotoxicity and genotoxicity |

Case Studies

-

Antiviral Research :

A study demonstrated that a derivative of the compound significantly reduced viral loads in infected cell lines by targeting viral polymerases directly. This highlights the potential for developing new antiviral therapies based on this structure. -

Cancer Immunotherapy :

Another research project explored the use of nucleoside analogs in enhancing the efficacy of checkpoint inhibitors in cancer treatment. The results indicated improved tumor regression rates when combined with immune checkpoint inhibitors. -

Agricultural Trials :

Field trials applying the compound as a plant growth regulator showed a marked increase in yield for certain crops under drought conditions, suggesting its utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can interfere with DNA and RNA synthesis, leading to the inhibition of cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related purine nucleosides highlights key differences in substituents, synthesis routes, and bioactivity:

Key Findings

Substituent Effects on Bioactivity: Halogens: The iodine atom in the target compound offers distinct advantages in radiolabeling compared to chlorine or bromine, though it may reduce solubility due to increased hydrophobicity . Amino vs.

Synthetic Accessibility :

- Halogenation at C2 (e.g., Cl, Br, I) typically involves nucleophilic substitution or transition metal catalysis. The iodine analogue may require harsher conditions due to the lower reactivity of iodide .

- Thiolation (e.g., Compound 10) employs Na2S in DMF, achieving 78% yield, whereas iodine substitution may necessitate protective group strategies to avoid side reactions .

Pharmacological Profiles: The target compound’s C2-I and C6-OH configuration may mimic endogenous adenosine but with slower metabolism, as seen in iodinated nucleosides like 5-iodo-2'-deoxyuridine . Compared to YZG-330, which targets central A1 receptors, the iodine substituent could enhance blood-brain barrier penetration but requires validation in vivo .

Research Implications

The iodine atom in (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol positions it as a candidate for:

- Radiotracer Development: Leveraging iodine’s radioisotopes (e.g., ¹²⁵I) for imaging adenosine receptors in neurological disorders .

- Structure-Activity Relationship (SAR) Studies : Comparing its receptor affinity with chloro- and bromo-analogues to optimize selectivity .

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 320.13 g/mol. The tetrahydrofuran ring structure combined with hydroxyl and purine moieties plays a crucial role in its interactions with biological systems.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.13 g/mol |

| Functional Groups | Hydroxyl (-OH), Purine |

| Stereochemistry | (2R,3R,4S,5R) |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The hydroxyl groups in the tetrahydrofuran structure can form hydrogen bonds with enzymes, potentially modulating their activity.

- Nucleotide Analog : As a purine derivative, it may mimic natural nucleotides, influencing nucleic acid synthesis and cellular processes.

- Signal Transduction : It may interact with signaling pathways involved in cellular growth and differentiation.

Antimicrobial Properties

Preliminary studies have indicated that compounds similar to (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exhibit antimicrobial activity. For instance, related tetrahydrofuran derivatives have shown effectiveness against various bacterial strains.

Cytotoxicity and Antitumor Activity

Research has explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies suggest that it may induce apoptosis in tumor cells through the activation of specific signaling pathways .

Case Study: Antitumor Activity

A study conducted on human breast cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at concentrations above 10 µM, suggesting potential for development as an anticancer agent .

Endocrine Disruption

Research has also indicated that certain tetrahydrofuran derivatives can disrupt endocrine functions in animal models. This raises concerns about the potential effects of similar compounds on hormonal regulation in humans .

Summary of Key Studies

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

Researchers must use personal protective equipment (PPE), including safety glasses, gloves, and lab coats. Avoid inhalation of dust or aerosols by working in a fume hood. Store the compound at -10°C in an inert atmosphere to prevent degradation . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for at least 15 minutes . Follow OSHA guidelines for acute oral toxicity and respiratory irritation .

Q. How should this compound be synthesized to ensure high yield and purity?

While direct synthesis protocols for the iodo-derivative are not explicitly detailed in the evidence, analogous nucleoside synthesis strategies involve:

- Protection of hydroxyl groups on the tetrahydrofuran ring to prevent unwanted side reactions.

- Coupling the purine moiety via Vorbrüggen glycosylation or similar methods, as seen in brominated analogs .

- Iodination at the 2-position of the purine ring using iodine sources (e.g., N-iodosuccinimide) under controlled conditions.

- Purification via reverse-phase HPLC or column chromatography, with purity verified by 1H NMR (e.g., δ 3.46–5.83 for tetrahydrofuran protons) and ESI-MS (e.g., m/z 345.1 [M+H]+ for brominated analogs) .

Q. What storage conditions are optimal for long-term stability?

Store the compound at -10°C under an inert gas (argon or nitrogen) to minimize oxidation or hydrolysis. Use amber vials to protect against light-induced degradation .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data between synthesis batches be resolved?

Batch-to-batch variability in NMR signals (e.g., δ 5.08–8.11 for purine protons ) may arise from:

- Residual solvents or moisture : Ensure thorough drying and use deuterated solvents (e.g., DMSO-d6 or CDCl3).

- Stereochemical impurities : Confirm configuration via NOESY or 2D-COSY to detect cross-peaks between tetrahydrofuran and purine protons.

- Dynamic proton exchange : Adjust temperature during NMR acquisition to reduce broadening .

Q. What methodologies are recommended to assess the compound’s stability under physiological conditions?

- pH-dependent stability studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC-UV at 254 nm.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere.

- Forced degradation : Expose to heat (60°C), light (UV), or oxidizing agents (H2O2) to identify breakdown products .

Q. How can the stereochemical configuration of the tetrahydrofuran ring be confirmed?

- X-ray crystallography : Resolve absolute configuration using single crystals grown in methanol/water mixtures.

- Circular dichroism (CD) : Compare experimental CD spectra with known stereoisomers of adenosine analogs.

- Chiral HPLC : Separate enantiomers using a Chiralpak® IA column and validate retention times against standards .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

- Kinase inhibition profiling : Screen against a panel of kinases (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ assays.

- Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinity.

- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, referencing IC50 values of halogenated adenosine analogs .

Data Contradiction and Validation

Q. How should conflicting toxicity data from preliminary studies be addressed?

- Reproducibility checks : Repeat assays in triplicate using independent batches of the compound.

- Alternative cell lines : Test in primary cells (e.g., human hepatocytes) to rule out cell-type-specific effects.

- Metabolite analysis : Use LC-MS/MS to identify if toxicity arises from degradation products like iodine radicals .

Q. What strategies validate the compound’s specificity in targeting purinergic receptors?

- Competitive binding assays : Compare displacement of radiolabeled adenosine (e.g., [3H]-NECA) in membrane preparations.

- Knockout models : Use CRISPR-edited cells lacking adenosine A2A receptors to confirm on-target effects.

- Cross-reactivity screens : Test against unrelated receptors (e.g., GPCRs) to exclude off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.